molecular formula C22H23NO2 B14475615 tert-Butyl benzyl(naphthalen-1-yl)carbamate CAS No. 72594-66-2

tert-Butyl benzyl(naphthalen-1-yl)carbamate

Cat. No.: B14475615
CAS No.: 72594-66-2
M. Wt: 333.4 g/mol
InChI Key: MXFRPMRBUZFEQV-UHFFFAOYSA-N
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Description

tert-Butyl benzyl(naphthalen-1-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, a benzyl group, and a naphthalen-1-yl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl benzyl(naphthalen-1-yl)carbamate typically involves the reaction of naphthalen-1-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired carbamate product. The general reaction scheme is as follows:

Naphthalen-1-ylamine+tert-Butyl chloroformatetert-Butyl benzyl(naphthalen-1-yl)carbamate+HCl\text{Naphthalen-1-ylamine} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Naphthalen-1-ylamine+tert-Butyl chloroformate→tert-Butyl benzyl(naphthalen-1-yl)carbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl benzyl(naphthalen-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or naphthalen-1-yl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

    Oxidation: Formation of naphthalen-1-ylcarboxylic acid derivatives.

    Reduction: Formation of naphthalen-1-ylmethanol derivatives.

    Substitution: Formation of substituted benzyl or naphthalen-1-yl derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl benzyl(naphthalen-1-yl)carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of amine functionalities during multi-step synthesis.

Biology

The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to protect amine groups makes it valuable in the synthesis of complex molecules.

Medicine

In medicinal chemistry, this compound is used in the development of drug candidates. It helps in the modification of drug molecules to improve their pharmacokinetic and pharmacodynamic properties.

Industry

In the chemical industry, the compound is used in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl benzyl(naphthalen-1-yl)carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during chemical synthesis. The compound can be selectively deprotected under acidic conditions, releasing the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • Naphthalen-1-yl carbamate

Uniqueness

tert-Butyl benzyl(naphthalen-1-yl)carbamate is unique due to the presence of three distinct functional groups: tert-butyl, benzyl, and naphthalen-1-yl. This combination provides the compound with unique reactivity and stability, making it a valuable tool in organic synthesis.

Properties

CAS No.

72594-66-2

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

tert-butyl N-benzyl-N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C22H23NO2/c1-22(2,3)25-21(24)23(16-17-10-5-4-6-11-17)20-15-9-13-18-12-7-8-14-19(18)20/h4-15H,16H2,1-3H3

InChI Key

MXFRPMRBUZFEQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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